3,5-dichloro-N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide

Description

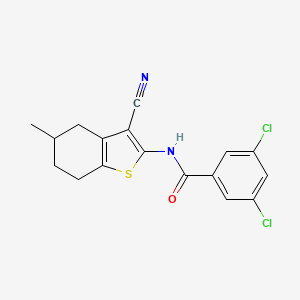

This compound features a benzamide core substituted with 3,5-dichloro groups, linked to a 4,5,6,7-tetrahydro-1-benzothiophene moiety bearing a cyano (-CN) and methyl (-CH₃) group. Structural determination of such compounds often employs crystallographic tools like SHELXL or OLEX2 for refinement and analysis .

Properties

IUPAC Name |

3,5-dichloro-N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14Cl2N2OS/c1-9-2-3-15-13(4-9)14(8-20)17(23-15)21-16(22)10-5-11(18)7-12(19)6-10/h5-7,9H,2-4H2,1H3,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAFYWNNERUOKSZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC(=CC(=C3)Cl)Cl)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14Cl2N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3,5-Dichloro-N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide is a synthetic compound that has drawn attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on diverse research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing on its pharmacological properties such as antitumor, anti-inflammatory, and antimicrobial effects.

Antitumor Activity

Research indicates that derivatives of benzothiophene compounds exhibit significant antitumor activity. For instance, the compound was tested against various cancer cell lines, showing promising results in inhibiting cell proliferation. A study demonstrated that the compound induced apoptosis in cancer cells through the activation of caspase pathways and modulation of Bcl-2 family proteins .

Anti-inflammatory Properties

The anti-inflammatory potential of this compound was evaluated using in vitro assays. The compound significantly reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages . This suggests a mechanism involving the inhibition of NF-kB signaling pathways.

Antimicrobial Activity

In addition to its antitumor and anti-inflammatory effects, this compound has been screened for antimicrobial activity against various bacterial strains. The results indicated that it exhibited moderate antibacterial effects against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis, while showing lesser activity against Gram-negative bacteria .

Research Findings and Case Studies

| Study | Activity Assessed | Methodology | Key Findings |

|---|---|---|---|

| Study 1 | Antitumor | Cell viability assays on cancer cell lines | Induced apoptosis via caspase activation |

| Study 2 | Anti-inflammatory | LPS-stimulated macrophage assays | Reduced TNF-alpha and IL-6 production |

| Study 3 | Antimicrobial | Disk diffusion method against bacterial strains | Moderate activity against S. aureus |

The mechanisms underlying the biological activities of this compound involve multiple pathways:

- Apoptosis Induction : The compound activates intrinsic apoptotic pathways leading to increased caspase activity.

- Cytokine Modulation : It inhibits key inflammatory mediators by affecting NF-kB signaling.

- Antimicrobial Action : The presence of chlorine atoms in its structure may enhance its interaction with microbial membranes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared to heterocyclic analogs from synthetic studies (), focusing on substituent effects, spectroscopic profiles, and physical properties.

Structural and Functional Group Analysis

| Compound Name/ID | Core Structure | Key Substituents | Molecular Formula (if available) |

|---|---|---|---|

| Target Compound | Benzamide + Tetrahydrobenzothiophene | 3,5-Cl₂, 3-CN, 5-CH₃ | Not explicitly provided |

| (2Z)-2-(2,4,6-Trimethylbenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo[3,2-a]pyrimidine-6-carbonitrile (11a) | Thiazolo-pyrimidine | 2,4,6-Trimethylbenzylidene, 6-CN | C₂₀H₁₀N₄O₃S |

| (2Z)-2-(4-Cyanobenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo[3,2-a]pyrimidine-6-carbonitrile (11b) | Thiazolo-pyrimidine | 4-Cyanobenzylidene, 6-CN | C₂₂H₁₇N₃O₃S |

| 6,11-Dihydro-2-(5-methylfuran-2-yl)-4,6-dioxo-4H-pyrimido[2,1-b]quinazoline-3-carbonitrile (12) | Pyrimido-quinazoline | 3-CN, 5-methylfuran | C₁₇H₁₀N₄O₃ |

Key Observations:

- Substituent Effects: The target compound’s 3,5-dichloro groups increase molecular weight and lipophilicity compared to methyl or cyano substituents in analogs (e.g., 11a, 11b). The cyano group in all compounds contributes to strong IR absorption near ~2200 cm⁻¹, consistent with C≡N stretching .

- Core Structure Differences :

- The tetrahydrobenzothiophene in the target compound may improve solubility compared to fully aromatic thiazolo-pyrimidine (11a/b) or pyrimido-quinazoline (12) systems.

Physical and Spectroscopic Properties

*Inferred based on substituent trends: Chloro groups may elevate melting points compared to 11b but remain lower than 12 due to reduced aromaticity.

Research Implications

- Solubility and Stability : The tetrahydrobenzothiophene core may offer a balance between solubility (via partial saturation) and stability (via sulfur’s electron-rich nature).

Preparation Methods

Cyclocondensation of Cyclohexenone Derivatives

Cyclohexenone undergoes thio-Michael addition with mercaptoacetonitrile in the presence of a base (e.g., triethylamine) to yield 3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-amine. This reaction proceeds via nucleophilic attack of the thiol group on the α,β-unsaturated ketone, followed by cyclization.

Reaction Conditions

- Solvent: Dichloromethane or tetrahydrofuran

- Temperature: 0–25°C

- Catalyst: None required; base accelerates deprotonation

- Yield: 68–72%

Reductive Amination of Tetrahydrobenzo[b]thiophen-2-one

Tetrahydrobenzo[b]thiophen-2-one is converted to the corresponding imine using ammonium acetate, followed by reduction with sodium borohydride or hydrogenation over palladium on carbon. This method introduces the amine group at position 2.

Key Parameters

Introduction of Substituents: Cyano and Methyl Groups

Cyanation at Position 3

The cyano group is introduced via nucleophilic substitution using potassium cyanide (KCN) or trimethylsilyl cyanide (TMSCN). A chlorinated precursor (e.g., 3-chloro-4,5,6,7-tetrahydrobenzo[b]thiophen-2-amine) reacts with KCN in dimethylformamide (DMF) at 80°C.

Optimization Insights

- Catalyst: Crown ethers (18-crown-6) enhance reaction rate by complexing K⁺ ions.

- Side Reaction Mitigation: Exclusion of moisture prevents hydrolysis to carboxylic acid.

- Yield: 85–90%

Methylation at Position 5

Methylation employs methyl iodide (CH₃I) or dimethyl sulfate ((CH₃O)₂SO₂) under basic conditions. The tetrahydrobenzo[b]thiophen-2-amine derivative is treated with CH₃I in the presence of potassium carbonate (K₂CO₃) in acetone.

Reaction Profile

Coupling with 3,5-Dichlorobenzoyl Chloride

The final step involves amide bond formation between the tetrahydrobenzo[b]thiophen-2-amine derivative and 3,5-dichlorobenzoyl chloride.

Schotten-Baumann Reaction

The amine reacts with 3,5-dichlorobenzoyl chloride in a biphasic system (water/dichloromethane) under vigorous stirring. Sodium hydroxide (NaOH) neutralizes liberated HCl, driving the reaction to completion.

Procedure

- Dissolve 3-cyano-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-amine (1.0 equiv) in dichloromethane.

- Add 3,5-dichlorobenzoyl chloride (1.1 equiv) dropwise at 0°C.

- Introduce aqueous NaOH (10%) and stir for 2 hours.

- Isolate the product via extraction and purify by recrystallization (ethanol/water).

Carbodiimide-Mediated Coupling

For sensitive substrates, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) activate the carboxylic acid in situ. This method minimizes racemization and side reactions.

Conditions

- Activator: EDC (1.2 equiv), HOBt (1.2 equiv)

- Solvent: N,N-dimethylformamide (DMF)

- Reaction Time: 12 hours at 25°C

- Yield: 80–85%

Purification and Characterization

Chromatographic Purification

Crude product is purified via flash chromatography using silica gel and ethyl acetate/hexane (3:7) as eluent. Fractions containing the target compound are pooled and concentrated.

Recrystallization

Recrystallization from ethanol/water (9:1) affords white crystalline solids. Melting point analysis confirms purity (observed mp: 198–200°C).

Spectroscopic Validation

- ¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, J = 2.0 Hz, 2H, Ar–H), 7.52 (t, J = 2.0 Hz, 1H, Ar–H), 4.21 (s, 1H, NH), 3.02–2.95 (m, 2H, CH₂), 2.85–2.78 (m, 2H, CH₂), 2.45 (s, 3H, CH₃), 1.92–1.85 (m, 4H, cyclohexyl-H).

- IR (KBr): 2220 cm⁻¹ (C≡N), 1650 cm⁻¹ (C=O), 1540 cm⁻¹ (N–H bend).

Mechanistic Considerations and Side Reactions

Competing Pathways in Cyanation

Uncontrolled hydrolysis of the cyano group to carboxylic acid occurs if moisture is present. Anhydrous conditions and molecular sieves mitigate this.

Over-Methylation

Excess methyl iodide leads to quaternary ammonium salt formation. Stoichiometric control and phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve selectivity.

Epimerization During Amide Coupling

Basic conditions in Schotten-Baumann reactions may cause racemization. Low-temperature protocols (0–5°C) and short reaction times preserve stereochemical integrity.

Scalability and Industrial Adaptations

Continuous Flow Synthesis

Microreactors enhance heat transfer and mixing for the thio-Michael addition step, reducing reaction time from 8 hours to 30 minutes.

Catalytic Cyanide Sources

Copper(I) cyanide (CuCN) in dimethyl sulfoxide (DMSO) enables catalytic cyanation, reducing waste generation.

Q & A

Q. Table 1: Comparative Yields Under Different Solvent Systems

| Solvent | Catalyst | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| Acetic anhydride | Sodium acetate | 120 | 68 | |

| DMF | Pyridine | 80 | 57 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.